Fmoc-2,6-Difluoro-L-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the substitution of two fluorine atoms at the 2 and 6 positions of the phenyl ring. The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its increased hydrophobicity and stability, making it a valuable building block in peptide synthesis and other scientific applications .
The compound can be synthesized through various methods, primarily involving the protection of the amino group and subsequent fluorination of L-phenylalanine. It is commercially available from multiple suppliers, including Advanced ChemBlocks and Chem-Impex, indicating its widespread use in research and development .
The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves a two-step process:
The industrial production of Fmoc-2,6-Difluoro-L-Phenylalanine involves optimizing reaction conditions to enhance yield and purity. Automated peptide synthesizers and high-performance liquid chromatography are commonly employed for purification processes .
Fmoc-2,6-Difluoro-L-Phenylalanine can participate in several types of chemical reactions:
These reactions are often conducted under controlled conditions to ensure specificity and yield. For example, oxidation reactions typically require careful monitoring of temperature and reagent concentrations to prevent side reactions .
Fmoc-2,6-Difluoro-L-Phenylalanine is characterized by:
Key chemical properties include:
Relevant data indicate that this compound has a melting point range consistent with similar fluorinated amino acids, enhancing its application in solid-phase peptide synthesis .
Fmoc-2,6-Difluoro-L-Phenylalanine finds extensive applications in scientific research:
The Negishi cross-coupling reaction serves as a cornerstone for synthesizing fluorinated phenylalanine derivatives, enabling direct carbon-carbon bond formation between protected amino acid precursors and fluorinated aryl halides. This method employs a palladium(0) catalyst to facilitate the coupling between organozinc derivatives of protected iodolanines and 2,6-difluoro-substituted aryl halides. As demonstrated by Jackson and colleagues, the zinc homoenolate of (R)-N-(tert-butoxycarbonyl)-3-iodoalanine methyl ester reacts with 2,6-difluoroiodobenzene under Pd(0) catalysis to yield protected 2,6-difluoro-L-phenylalanine esters. Optimized conditions utilize tetrahydrofuran/dimethylacetamide (1:1) as solvent at 65–70°C for 6 hours with bis(triphenylphosphine)palladium(II) chloride (5 mol%) and diisobutylaluminum hydride (10 mol%) as activators, achieving conversions exceeding 80% [1] [3] [8]. The reaction’s efficacy stems from the organozinc reagent’s moderate nucleophilicity and functional group tolerance, which preserves the stereochemical integrity of the alanine precursor while introducing the difluorinated aromatic side chain. This methodology has been successfully adapted for gram-scale production of ortho-disubstituted fluorinated phenylalanines required for peptide therapeutic development [1].
Table 1: Negishi Cross-Coupling Conditions for 2,6-Difluoro-L-Phenylalanine Precursors
Aryl Halide | Organozinc Reagent | Catalyst System | Temperature | Yield (%) |
---|---|---|---|---|
2,6-Difluoroiodobenzene | Fmoc-3-iodo-ʟ-alanine methyl ester zincate | Pd(PPh₃)₂Cl₂ (5 mol%)/DIBAL | 65-70°C | >80 |
2,6-Difluorobromobenzene | Boc-3-iodo-(R)-alanine methyl ester zincate | Pd₂(dba)₃ (2.5 mol%)/SPhos (5 mol%) | Room temperature | 70-75 |
Ligand selection critically governs both yield and stereochemical fidelity in palladium-catalyzed cross-couplings of fluorinated phenylalanines. Bulky, electron-rich phosphine ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) significantly enhance coupling efficiency compared to traditional triphenylphosphine systems. When coupling 2,6-difluoroiodobenzene with Fmoc-protected iodoalanine methyl ester zincate, the Pd₂(dba)₃/SPhos system (2.5 mol%:5 mol%) achieves 80% yield at room temperature within 12 hours, whereas analogous reactions with tri-o-tolylphosphine yield <50% conversion [1] [3]. The SPhos ligand accelerates transmetalation and suppresses β-hydride elimination—a common side reaction leading to dehydroalanine byproducts. This stereoretentive advantage is particularly crucial for 2,6-difluorinated derivatives where the ortho-fluorine atoms increase steric congestion at the reaction center. Kinetic studies reveal that ligand bulkiness correlates with enantiomeric excess (ee) preservation, with SPhos maintaining >98% ee versus 85-90% ee observed with smaller ligands [4] [9].
Table 2: Ligand Effects on Cross-Coupling Efficiency and Stereochemical Integrity
Ligand | Pd Source | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
SPhos | Pd₂(dba)₃ | 12 | 80 | >98 |
Tri-o-tolylphosphine | Pd(OAc)₂ | 24 | 48 | 85-90 |
XPhos | Pd₂(dba)₃ | 18 | 65 | 92 |
The Schöllkopf bis-lactim ether methodology provides a robust chiral auxiliary route to optically pure 2,6-difluoro-L-phenylalanine. This approach involves alkylation of (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent) with 2,6-difluorobenzyl bromide. Deprotonation with potassium hexamethyldisilazide in tetrahydrofuran at -78°C generates a chiral enolate that undergoes stereoselective benzylation at the C₃ position. The trans-diastereomer predominates (dr >95:5) due to steric shielding by the isopropyl group. Hydrolysis of the alkylated adduct with acetic acid/water releases methyl (R)-2-(N-tert-butoxycarbonyl)amino-3-(2,6-difluorophenyl)propanoate, which is subsequently hydrolyzed to the free acid. This method delivers 2,6-difluoro-L-phenylalanine in 75-80% overall yield with enantiomeric excess exceeding 99%, circumventing the need for resolution techniques [1] [3] [4]. The auxiliary’s efficiency stems from its rigid bicyclic structure that enforces facial discrimination during alkylation, particularly effective for sterically demanding ortho-disubstituted benzyl halides.
Enzymatic resolution complements chiral auxiliary approaches by enabling separation of racemic fluorinated phenylalanine mixtures. Racemic N-benzyloxycarbonyl-2,6-difluorophenylalanine methyl ester undergoes selective hydrolysis catalyzed by subtilisin Carlsberg protease in phosphate buffer (pH 7.5) at 25°C. The enzyme preferentially cleaves the L-enantiomer’s ester group, yielding N-Cbz-2,6-difluoro-L-phenylalanine while leaving the D-ester intact. After 24 hours, the reaction typically achieves 45-48% conversion (near the theoretical 50% maximum), with the liberated acid showing >99% ee. The unreacted D-ester is recovered by extraction with enantiomeric purity >98% ee [1] [4]. This technique is particularly valuable for accessing D-enantiomers of fluorinated phenylalanines—precursors for retro-inverso peptides. Immobilized enzyme variants enhance practicality by enabling catalyst reuse, though reaction times increase to 36-48 hours for comparable conversions [8].
Table 3: Enzymatic Resolution Parameters for 2,6-Difluoro-L-Phenylalanine Precursors
Enzyme | Substrate | Temperature | Conversion (%) | ee Acid (%) | ee Ester (%) |
---|---|---|---|---|---|
Subtilisin Carlsberg | N-Cbz-ᴅʟ-Phe(2,6-F₂)-OMe | 25°C | 45-48 | >99 (L) | >98 (D) |
Immobilized subtilisin | N-Ac-ᴅʟ-Phe(2,6-F₂)-OEt | 30°C | 42 | 95 (L) | 96 (D) |
Incorporating 2,6-difluoro-L-phenylalanine into solid-phase peptide synthesis necessitates understanding fluorenylmethyloxycarbonyl removal kinetics. The ortho-difluoro substitution marginally decelerates piperidine-mediated deprotection relative to non-fluorinated phenylalanine. Kinetic studies using resin-bound Fmoc-Phe(2,6-F₂)-OH show 99% deprotection within 8 minutes using 20% piperidine in dimethylformamide, compared to 5 minutes for standard phenylalanine. This rate reduction (1.5- to 2-fold) is attributed to the electron-withdrawing effect of ortho-fluorines, which slightly diminishes nucleophilic attack at the fluorenylmethyloxycarbonyl carbonyl. However, the difluoro analogue significantly suppresses aspartimide formation—a common side reaction in sequences containing aspartic acid—by reducing backbone amide nucleophilicity. In model peptides like Asp-Phe(2,6-F₂)-Gly, aspartimide levels remain below 1% versus 15-20% in Asp-Phe-Gly sequences after 24 hours in piperidine-containing solvents [4] [9]. This stability enhancement is particularly beneficial for synthesizing aspartic acid-rich therapeutic peptides prone to aspartimide-related side products.
The hydrophobic nature of the 2,6-difluorophenyl moiety necessitates optimized solvent systems to prevent aggregation during peptide chain elongation. Standard dimethylformamide may inadequately solvate sequences containing multiple 2,6-difluoro-L-phenylalanine residues, leading to on-resin aggregation and incomplete couplings. Binary solvent mixtures such as dimethylformamide/dimethyl sulfoxide (4:1) or dimethylformamide/dichloromethane (3:1) enhance swelling of polystyrene-polyethylene glycol resins, improving reagent access. For problematic sequences, 0.1-0.4 M 2,2,2-trifluoroethanol in dimethylformamide disrupts β-sheet aggregation through helix-inducing effects. Coupling efficiency for residues following Phe(2,6-F₂) increases from <70% in pure dimethylformamide to >95% in dimethylformamide/dimethyl sulfoxide mixtures, as monitored by quantitative ninhydrin tests [4] [9]. Post-coupling capping with acetic anhydride is recommended to terminate unreacted chains and prevent deletion sequences. Additionally, fluorinated amino acids exhibit excellent compatibility with green solvent alternatives like cyclopentyl methyl ether, which maintains >95% coupling efficiency while reducing environmental impact [9].
Table 4: Solvent Systems for Solid-Phase Peptide Synthesis Containing 2,6-Difluoro-L-Phenylalanine
Solvent System | Swelling Factor (PEG-PS Resin) | Coupling Efficiency (%) | Aggregation Prevention |
---|---|---|---|
Dimethylformamide | 1.5 | 65-70 | Low |
Dimethylformamide/Dimethyl sulfoxide (4:1) | 2.8 | >95 | High |
Dimethylformamide/2,2,2-Trifluoroethanol (8:2) | 2.3 | 90 | Moderate |
Dimethylformamide/Dichloromethane (3:1) | 2.1 | 85 | Moderate |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2